Perlite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Perlite is an amorphous volcanic glass that has a relatively high water content, typically formed by the hydration of obsidian . It occurs naturally and has the unusual property of greatly expanding when heated sufficiently . It is an industrial mineral and a commercial product useful for its low density after processing .

Synthesis Analysis

This compound has been used as a filler for polymer nanocomposites in technical applications . A strong effect of the this compound nano-filler on high-density poly (ethylene) (HDPE) composites’ mechanical and thermal properties was found .

Molecular Structure Analysis

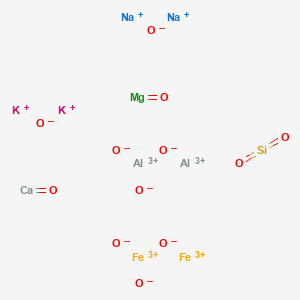

This compound is primarily composed of silicon dioxide, with small amounts of water trapped in its structure . The typical analysis includes 70–75% silicon dioxide (SiO2), 12–15% aluminium oxide (Al2O3), 3–4% sodium oxide (Na2O), 3–5% potassium oxide (K2O), 0.5-2% iron oxide (Fe2O3), 0.2–0.7% magnesium oxide (MgO), 0.5–1.5% calcium oxide (CaO), and 3–5% loss on ignition (chemical / combined water) .

Chemical Reactions Analysis

This compound has been used as a catalyst for the synthesis of cyclic carbonate under perfectly mild, low pressure of CO2 and solvent-free conditions . Expanded this compound efficiently catalyzes the CO2 fixation and achieves high conversion of the main products .

Physical And Chemical Properties Analysis

This compound is a lightweight, porous material with exceptional insulating properties . It has a unique, bubble-like structure . Its physical properties include lightweight, insulation, water retention, and pH neutrality, as well as its chemical stability .

科学的研究の応用

Horticultural Applications : Perlite is a vital soilless growing medium, enhancing water-soluble P, Ca, and Mg concentrations in plants. Its pH-dependent surface properties significantly affect plant growth, especially in hydroponic systems (Silber, Bar-yosef, Levkovitch, & Soryano, 2010).

Impact on Surface Runoff : this compound's application as a soil additive has been studied for its effects on rainwater surface runoff. It was found that this compound could increase surface runoff, indicating its potential implications in erosion control and water management practices (Drgoňová, Novotná, & Antal, 2016).

Construction and Building Materials : In construction, expanded this compound (EP) is used as a component in cement, offering thermal and sound insulation, fire resistance, and low density. It's a crucial material for creating lightweight, insulative, and fire-resistant building materials (Rashad, 2016).

Water Retention Properties : this compound's unique water retention properties, especially when unsaturated and crushable, make it valuable in geotechnical applications. This characteristic is particularly important in addressing water-related challenges in soil and construction materials (Jamei et al., 2011).

Environmental Cleanup : this compound's effectiveness in removing Cs+ from contaminated waters and its potential as a low-cost, natural porous material for environmental remediation have been highlighted, particularly in the context of radioactive waste management (Cabranes, Leyva, & Babay, 2018).

Adsorption Properties : The physicochemical properties of this compound make it a suitable adsorbent material, especially after acid activation which slightly increases its cation exchange capacity. This property is crucial in pollution control and water treatment applications (Doğan & Alkan, 2004).

Durability in Concrete : Waste this compound powders, when used in self-consolidating concrete, improve the material's durability, compressive strength, and resistance to environmental factors such as water permeability, carbonation, and chloride ion migration (El Mir, Nehme, & Assaad, 2020).

Thermal Insulation : this compound is used as an insulating material in large cryogenic storage dewars, with its thermal conductivity significantly affected by mechanical loads and thermal cycling. This property is essential in energy-efficient building design and cryogenic storage (Dubé, Sparks, & Slifka, 1992).

Filtration in Drilling Fluid : this compound's potential as a filtration control agent in high-density barite weighted drilling fluid has been explored. It controls filtration loss and mud particles invasion better than standard barite weighted fluids, suggesting its utility in petroleum engineering (Bageri, Adebayo, Al Jaberi, & Patil, 2020).

Adsorption of Heavy Metals : this compound's ability to adsorb heavy metals like cadmium from aqueous solutions has been demonstrated, making it a valuable tool in environmental pollution control (Mathialagan & Viraraghavan, 2002).

作用機序

Safety and Hazards

将来の方向性

The future of perlite shines brightly, reflecting the amalgamation of technological advancements, environmental consciousness, and ever-evolving industry needs . It’s not just about the mineral itself but the myriad ways in which it touches our lives, making them better, more efficient, and sustainable .

特性

| 130885-09-5 | |

分子式 |

Al6H10K2Na2O76Si30 |

分子量 |

2354.6 g/mol |

IUPAC名 |

hexaaluminum;dipotassium;disodium;dioxosilane;oxygen(2-);pentahydrate |

InChI |

InChI=1S/6Al.2K.2Na.30O2Si.5H2O.11O/c;;;;;;;;;;30*1-3-2;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;5*1H2;;;;;;;;;;;/q6*+3;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;11*-2 |

InChIキー |

SJLSAERUORZACY-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].O=[Mg].O=[Si]=O.O=[Ca].[Na+].[Na+].[Al+3].[Al+3].[K+].[K+].[Fe+3].[Fe+3] |

正規SMILES |

O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[K+].[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。